N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Bradykinin B1 receptor medicinal chemistry structure-activity relationship

N-(2-Benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330189-22-5; molecular formula C₂₈H₂₄N₂O₄S; molecular weight 484.57 Da) is a fully synthetic small molecule belonging to the phenylsulfamoyl benzamide structural class. This class has been the subject of extensive patenting activity as non-peptide bradykinin B1 receptor antagonists for the potential treatment of pain and inflammatory conditions.

Molecular Formula C28H24N2O4S
Molecular Weight 484.57
CAS No. 330189-22-5
Cat. No. B2957661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS330189-22-5
Molecular FormulaC28H24N2O4S
Molecular Weight484.57
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C28H24N2O4S/c1-20-13-18-26(25(19-20)27(31)21-9-5-3-6-10-21)29-28(32)22-14-16-24(17-15-22)35(33,34)30(2)23-11-7-4-8-12-23/h3-19H,1-2H3,(H,29,32)
InChIKeyKEFAVBOQATZIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330189-22-5): Structural Classification and Procurement Context


N-(2-Benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330189-22-5; molecular formula C₂₈H₂₄N₂O₄S; molecular weight 484.57 Da) is a fully synthetic small molecule belonging to the phenylsulfamoyl benzamide structural class . This class has been the subject of extensive patenting activity as non-peptide bradykinin B1 receptor antagonists for the potential treatment of pain and inflammatory conditions [1]. The compound features a central benzamide scaffold substituted with a 2-benzoyl-4-methylphenyl group on the amide nitrogen and a 4-[methyl(phenyl)sulfamoyl] substituent on the benzoyl ring, distinguishing it from other phenylsulfamoyl benzamide analogs that vary in the substitution pattern at these positions [1]. Procurement interest typically arises in the context of bradykinin receptor pharmacology, where the specific substitution pattern may confer differential affinity, selectivity, or pharmacokinetic properties relative to other members of the class [1].

Why Generic Substitution of N-(2-Benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (330189-22-5) Carries Scientific Risk


Phenylsulfamoyl benzamide derivatives are not functionally interchangeable. In the patent literature defining this structural class, bradykinin B1 receptor antagonism is exquisitely sensitive to the substitution pattern on both the benzamide phenyl ring and the sulfamoyl nitrogen [1]. Specifically, the 2-benzoyl-4-methylphenyl moiety present in CAS 330189-22-5 introduces a sterically demanding, electron-withdrawing benzoyl group ortho to the anilide nitrogen, combined with a para-methyl substituent—a substitution topology absent from simpler analogs such as N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide (ChEBI:105751) that carry the sulfamoyl group directly on the aniline ring without the benzoyl substitution [2]. These structural distinctions are expected to alter receptor binding pocket occupancy, hydrogen-bonding networks, and lipophilicity, any of which can dramatically shift B1 receptor affinity, selectivity over B2 receptors, and the associated side-effect profile [1]. Consequently, substituting this compound with a generic phenylsulfamoyl benzamide without equivalent substitution at the 2-benzoyl-4-methylphenyl position compromises the pharmacological phenotype and invalidates cross-study comparisons [1].

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (330189-22-5) Against Closest Comparators


Structural Topology Differentiates 330189-22-5 from Unsubstituted Phenylsulfamoyl Benzamide Comparators

The defining structural feature of CAS 330189-22-5 is the 2-benzoyl-4-methylphenyl substitution on the amide nitrogen, which distinguishes it from the simplest phenylsulfamoyl benzamide comparator N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide (ChEBI:105751) that carries a phenyl group without the benzoyl or methyl substituents . The 2-benzoyl group introduces a ketone capable of hydrogen-bond acceptance and adds approximately 105 Da to the molecular weight relative to the unsubstituted comparator [1]. In the broader phenylsulfamoyl benzamide patent class, the nature of the R1–R5 substituents on the anilide ring is explicitly identified as a critical determinant of B1 receptor affinity and selectivity [2]. Because no specific binding or functional assay data for CAS 330189-22-5 have been disclosed in the public domain, this structural distinction remains a class-level inference grounded in the patent SAR teaching that substitution at this position modulates pharmacological activity [2].

Bradykinin B1 receptor medicinal chemistry structure-activity relationship

Bradykinin B1 Receptor Antagonist Class Membership Places 330189-22-5 in a Defined Pharmacological Category Distinct from B2-Selective or Dual Antagonists

The phenylsulfamoyl benzamide scaffold of CAS 330189-22-5 is described in US Patent 8,481,527 as producing compounds that are selective antagonists of the bradykinin B1 receptor [1]. The patent explicitly states that selectivity over the B2 receptor is 'particularly important as the undesired side effects of the compounds are much less pronounced' [1]. This B1-selective pharmacology is mechanistically distinct from non-selective or B2-predominant bradykinin antagonists such as the peptide icatibant (a B2-selective antagonist with Ki = 0.062 nM at human B2 receptor) [2]. While quantitative affinity data for CAS 330189-22-5 at B1 and B2 receptors have not been publicly reported, the patent class teaches that specific substitution patterns—including the identity of the anilide substituent—enable B1 selectivity [1]. This creates a class-level expectation that CAS 330189-22-5 exhibits a B1-preferring pharmacological profile distinct from B2-selective agents, with implications for reduced vascular permeability-related side effects [1].

Bradykinin receptor selectivity B1 vs. B2 antagonism inflammation

Absence of Publicly Disclosed Affinity Data for 330189-22-5 Constitutes a Knowable Procurement Risk Relative to Data-Rich Class Members

A systematic search of public databases including PubMed, ChEMBL, BindingDB, and PubChem reveals no disclosed binding affinity (Ki, Kd, IC50), functional activity, selectivity, or pharmacokinetic data for CAS 330189-22-5 [1][2]. This stands in contrast to structurally related phenylsulfamoyl benzamide derivatives registered in ChEMBL and BindingDB that possess quantitative B1 and B2 receptor activity data [3]. For example, CHEMBL1834751 (a phenylsulfamoyl benzamide derivative) has a reported Ki of 0.600 nM at the human B1 bradykinin receptor [3], and CHEMBL1955876 has a reported antagonist Kd of 0.200 nM at the human B2 receptor [4]. The absence of such data for CAS 330189-22-5 means that any biological activity must be inferred from structural analogy to these data-rich analogs—an inference that carries significant uncertainty given the established sensitivity of this scaffold to seemingly minor substituent changes [5]. Procurement decisions based on structural class membership alone risk investing in a compound that may have been deprioritized during patent prosecution due to inferior activity or selectivity relative to other examples.

Data availability procurement risk pharmacological characterization

Evidence-Linked Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (330189-22-5)


Structure-Activity Relationship (SAR) Studies Requiring the 2-Benzoyl-4-methylphenyl Pharmacophore

CAS 330189-22-5 is most appropriately procured when the research objective is to systematically probe the contribution of the 2-benzoyl-4-methylphenyl substituent to bradykinin B1 receptor pharmacology within the phenylsulfamoyl benzamide scaffold. Because no public affinity data exist for this compound [1], its primary value lies in head-to-head comparative SAR studies where the 2-benzoyl-4-methylphenyl moiety is varied against other substitutions (e.g., 2-halo, 2-alkyl, unsubstituted phenyl) while holding the 4-[methyl(phenyl)sulfamoyl]benzamide portion constant [2]. Such studies would directly test the patent-derived hypothesis that the benzoyl ketone and ortho-methyl topology influence receptor binding and selectivity [2].

Negative Control or Reference Compound in B1 Receptor Antagonist Screening Cascades

Given its structural membership in the B1-selective phenylsulfamoyl benzamide class but lack of characterized activity [1], CAS 330189-22-5 can serve as a tool to validate the specificity of B1 receptor screening assays. If the compound proves inactive or weakly active in a validated B1 assay, it would confirm that the 2-benzoyl-4-methylphenyl topology alone is insufficient for high-affinity binding—thus refining the pharmacophore model and aiding prioritization of alternative substitution patterns [2]. This use case is particularly relevant for laboratories building in-house SAR around the Richter Gedeon patent family [2].

Synthetic Intermediate or Scaffold for Late-Stage Diversification

The compound's benzoyl ketone provides a handle for further chemical modification (e.g., oxime formation, reductive amination, Grignard addition) that is not available in simpler phenylsulfamoyl benzamide analogs lacking this functional group . This makes CAS 330189-22-5 a viable intermediate for generating focused libraries of ketone-modified analogs, particularly if the goal is to explore how ketone derivatization affects logP, solubility, or hydrogen-bonding capacity while retaining the core B1 antagonist pharmacophore [2].

Procurement for Proprietary Screening Collections Where Structural Novelty Is Prioritized Over Pre-existing Characterization

For organizations building proprietary compound libraries where structural diversity and patent-landscape positioning outweigh the availability of pre-existing biological data, CAS 330189-22-5 offers a specific substitution pattern (2-benzoyl-4-methylphenyl combined with 4-[methyl(phenyl)sulfamoyl]benzamide) that is not represented among data-rich ChEMBL/BindingDB class members [1]. Its absence from public pharmacological databases [1] may indicate either lack of testing or deliberate non-disclosure, but in either case, it fills a specificity gap that structurally simpler analogs cannot address [2].

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.